molecular formula C16H25N3O2 B5300638 N-(2-{4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)acetamide

N-(2-{4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)acetamide

Numéro de catalogue B5300638
Poids moléculaire: 291.39 g/mol
Clé InChI: LYHIFZFUYRMODH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)acetamide, commonly known as EMA401, is a small molecule drug that has been studied for its potential use in pain management. It was originally developed by a pharmaceutical company, Spinifex Pharmaceuticals, and has undergone several clinical trials in recent years.

Mécanisme D'action

EMA401 works by targeting a specific protein called the angiotensin II type 2 receptor (AT2R). This receptor is involved in the regulation of pain signaling, and EMA401 has been shown to block its activity. By blocking the AT2R, EMA401 may be able to reduce the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
Studies have shown that EMA401 can reduce pain in animal models of neuropathic pain. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials. Additionally, EMA401 does not appear to have any addictive potential, unlike many current pain medications.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of EMA401 is its specificity for the AT2R, which may make it a more targeted and effective treatment for neuropathic pain. However, one limitation is that its efficacy may vary depending on the underlying cause of the pain, and further research is needed to fully understand its potential uses.

Orientations Futures

There are several potential future directions for research on EMA401. One area of interest is in combination therapy, where EMA401 may be used in conjunction with other pain medications to enhance their efficacy. Additionally, further studies are needed to understand the long-term safety and efficacy of EMA401, as well as its potential uses in other types of pain. Overall, EMA401 shows promise as a potential new treatment for neuropathic pain, and further research is needed to fully understand its potential uses and limitations.

Méthodes De Synthèse

The synthesis of EMA401 involves several steps, including the use of various reagents and solvents. One common method involves the condensation of 2-(2-chloroethoxy)ethylamine with 5-ethyl-2-pyridinemethanol, followed by the addition of morpholine and acetic anhydride. The resulting product is then purified through a series of chromatography steps.

Applications De Recherche Scientifique

EMA401 has been studied extensively for its potential use in pain management, particularly for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. Current treatments for neuropathic pain, such as opioids and antidepressants, often have limited efficacy and can cause unwanted side effects.

Propriétés

IUPAC Name

N-[2-[4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-3-14-4-5-15(18-10-14)11-19-8-9-21-16(12-19)6-7-17-13(2)20/h4-5,10,16H,3,6-9,11-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHIFZFUYRMODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN2CCOC(C2)CCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.